molecular formula C6H2Cl2NNaO2 B2836948 sodium 2,5-dichloropyridine-3-carboxylate CAS No. 2138180-49-9

sodium 2,5-dichloropyridine-3-carboxylate

Cat. No.: B2836948
CAS No.: 2138180-49-9
M. Wt: 213.98
InChI Key: TUYLRJJTFPILFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,5-dichloropyridine-3-carboxylate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a carboxylate salt group and two chlorine atoms on its pyridine ring, offering multiple sites for strategic functionalization to create more complex molecules. It is derived from 2,5-dichloropyridine-3-carboxylic acid (PubChem CID: 2736085) . Pyridine-3-carboxylate derivatives are prominent scaffolds in medicinal chemistry, extensively investigated for developing novel therapeutic agents. Research on similar structures has demonstrated their potential as dual-acting anti-inflammatory and anti-hyperglycemic agents. These compounds can function as inhibitors for enzymes like α-amylase, which is a key target in managing type 2 diabetes, and also show efficacy in human RBC hemolysis assays for anti-inflammatory activity . Furthermore, such pyridine-based pharmacophores are recognized for their versatility and are commonly explored in other areas, including the development of central nervous system (CNS) agents that target dopamine and serotonin receptors . The synthetic utility of this compound is highlighted by modern carboxylation methods that allow for the regioselective introduction of carboxylic acid groups onto aromatic systems under mild conditions . As a salt, the sodium carboxylate form typically offers improved solubility in aqueous systems compared to the free acid, which can be advantageous in various reaction media and biological assays. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;2,5-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYLRJJTFPILFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)[O-])Cl)Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,5 Dichloropyridine 3 Carboxylic Acid and Its Derivatives

Regioselective Synthesis Strategies for 2,5-Dichloropyridine-3-carboxylic Acid

The precise installation of substituents on the pyridine (B92270) ring is a fundamental challenge in organic synthesis. The electronic properties of the pyridine ring, characterized by its electron-deficient nature, often necessitate harsh reaction conditions for functionalization. nih.gov

The synthesis of 2,5-dichloropyridine-3-carboxylic acid can be approached through the functionalization of pre-existing pyridine scaffolds. One common strategy involves the regioselective metallation of substituted pyridines, followed by quenching with an electrophile. For instance, the lithiation of 2,5-dichloropyridine (B42133) can be directed to specific positions depending on the choice of the lithiating agent and reaction conditions. researchgate.net The use of hindered lithium dialkylamides, such as lithium diisopropylamide (LDA), can promote deprotonation at the C-4 or C-6 positions of dichloropyridines. researchgate.netmdpi.com

Another approach starts from more functionalized precursors like 2-chloronicotinic acid. mdpi.com Directed ortho-metalation (DoM) is a powerful tool in this context. The carboxylic acid group (or a derivative like an amide) can direct the deprotonation to the adjacent C-4 position. Subsequent reaction with a chlorinating agent can then install the second chlorine atom.

A summary of precursor functionalization strategies is presented below:

Precursor Reagents Position of Functionalization Subsequent Steps
2,5-Dichloropyridine 1. Hindered lithium amide (e.g., LDA) 2. CO2 C-4 or C-6 Carboxylation
2-Chloronicotinic acid 1. LiTMP 2. Electrophilic chlorine source C-4 Halogenation

This table is based on findings from literature on regioselective functionalization of dichloropyridines and chloronicotinic acids. researchgate.netmdpi.com

Developing selective halogenation methods for electron-deficient pyridine rings is crucial. nih.gov Traditional electrophilic aromatic substitution reactions on pyridines are often difficult and require high temperatures and strong acids, which can lead to mixtures of regioisomers. chemrxiv.orgnsf.gov

Modern approaches have focused on activating the pyridine ring or using novel reagent designs. For example, pyridine N-oxides can be used to activate the ring towards electrophilic attack. Halogenation of a pyridine N-oxide followed by deoxygenation can provide access to halopyridines that are otherwise difficult to synthesize.

Another strategy involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the pyridine into a more reactive acyclic intermediate, such as a Zincke imine, which can undergo highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.orgchemrxiv.org

For carboxylation, the hydrolysis of a nitrile group is a well-established method. google.com A synthetic route could involve the introduction of a cyano group at the 3-position of a 2,5-dichloropyridine precursor, followed by hydrolysis to the carboxylic acid. This can be achieved in one or two steps, potentially isolating the intermediate amide. google.com

Derivatization Approaches for Ester and Amide Analogues of 2,5-Dichloropyridine-3-carboxylic Acid

The carboxylic acid functional group of 2,5-dichloropyridine-3-carboxylic acid serves as a handle for further molecular elaboration, most commonly through the formation of esters and amides. pressbooks.pubfsu.edu

The conversion of carboxylic acids to esters (esterification) and amides (amidation) are fundamental transformations in organic synthesis. mdpi.comresearchgate.net Direct amidation or esterification by reacting the carboxylic acid with an amine or alcohol often requires high temperatures and results in the formation of water, which must be removed to drive the reaction to completion. mdpi.com

To achieve these transformations under milder conditions, activating agents are frequently employed. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine or alcohol.

Common methods for the synthesis of esters and amides from carboxylic acids are outlined below:

Reaction Type Common Reagents Key Features
Esterification Acid catalyst (e.g., H2SO4), DCC/DMAP, Thionyl chloride followed by alcohol Acid catalysis is classic but can be harsh. Carbodiimide coupling is milder. Acyl chloride route is highly reactive. reddit.com

| Amidation | Carbodiimides (e.g., DCC, EDC), HATU, BOP-Cl, Acyl chloride formation | Peptide coupling reagents are highly efficient. researchgate.net Direct conversion from esters is also possible but can require harsh conditions. mdpi.com |

This table summarizes general, widely-used methods for esterification and amidation. mdpi.comresearchgate.netreddit.com

The synthesis of amide and ester derivatives of halogenated pyridines is crucial for creating libraries of compounds for biological screening. For example, 3,5-dichloropyridine-2-carboxylic acid can be readily converted into its corresponding amides. google.com

The two chlorine atoms on the pyridine ring of 2,5-dichloropyridine-3-carboxylates are not merely passive substituents; they are reactive sites for introducing further molecular diversity. These halogen atoms, particularly the one at the 2-position, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, by reacting the dichloropyridine derivative with appropriate nucleophiles.

Furthermore, the chlorine atoms serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, as will be discussed in the next section.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Pyridine Carboxylates

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.comnih.gov Halogenated pyridines, including derivatives of 2,5-dichloropyridine-3-carboxylic acid, are excellent substrates for these transformations. acs.orgnih.gov

The two chlorine atoms on the 2,5-dichloropyridine-3-carboxylate scaffold exhibit different reactivities, which can, in principle, be exploited for selective, sequential cross-coupling reactions. The chlorine at the 2-position is generally more reactive towards oxidative addition to a palladium(0) complex than the chlorine at the 5-position.

Prominent palladium-catalyzed cross-coupling reactions applicable to these substrates include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups. jocpr.com 2,5-Dichloropyridine is known to undergo this reaction. sigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a powerful method for synthesizing arylamines and their heterocyclic analogues. acs.orgnih.gov

Heck Coupling: Reaction with alkenes to form C-C bonds. jocpr.com

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds. jocpr.com

These reactions allow for the elaboration of the 2,5-dichloropyridine-3-carboxylate core into a vast array of more complex molecules, which is a key strategy in the discovery of new pharmaceuticals and agrochemicals. jocpr.comnih.gov The ability to perform these couplings on ester or amide derivatives allows for late-stage functionalization, a highly valuable approach in medicinal chemistry.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. kochi-tech.ac.jpnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. kochi-tech.ac.jpmdpi.com In the context of 2,5-dichloropyridine-3-carboxylate derivatives, this reaction allows for the selective substitution of one of the chlorine atoms with an aryl or alkyl group.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. kochi-tech.ac.jp

For dichlorinated pyridines, the regioselectivity of the coupling is a key consideration. The electronic and steric environment of the chlorine atoms influences which one is more reactive. Often, the chlorine at the 2-position is more susceptible to oxidative addition due to the electronic influence of the pyridine nitrogen. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to favor substitution at either the 2- or 5-position. researchgate.net

Recent advancements have focused on developing more efficient catalyst systems that can operate under milder conditions and with a broader substrate scope. For instance, the use of specialized phosphine (B1218219) ligands can enhance the reactivity and selectivity of the palladium catalyst, enabling the coupling of even sterically hindered or electronically deactivated substrates. dicp.ac.cn Decarbonylative Suzuki-Miyaura cross-couplings have also emerged as an alternative strategy for C(aryl)-C(aryl) bond formation, utilizing carboxylic acids as the coupling partners. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Dichloro-heteroaromatics

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10085 researchgate.net
Pd₂(dba)₃SPhosK₃PO₄Dioxane8092 wiley-vch.de
PdCl₂(dppf)-Na₂CO₃DMF9078 kochi-tech.ac.jp

Other Cross-Coupling Methodologies for Arylation and Alkylation

Beyond the Suzuki-Miyaura reaction, several other cross-coupling methodologies are employed for the arylation and alkylation of dichloropyridine derivatives. These reactions provide alternative routes to introduce a wide range of functional groups. mdpi.comresearchgate.net

Negishi Coupling: This reaction utilizes organozinc reagents as the coupling partners. It is known for its high functional group tolerance and reactivity.

Stille Coupling: In this method, organotin compounds are coupled with organic halides. The reaction is often tolerant of a wide array of functional groups, but the toxicity of tin reagents is a significant drawback.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This can be a useful method for introducing vinyl groups onto the pyridine ring. wiley-vch.de

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is a powerful tool for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: While not a C-C bond-forming reaction, this palladium-catalyzed cross-coupling is crucial for introducing amine functionalities by coupling an aryl halide with an amine.

The choice of a specific cross-coupling reaction depends on the desired substituent, the availability of starting materials, and the required reaction conditions. For instance, direct arylation reactions have gained attention as an efficient alternative to traditional cross-coupling methods, proceeding with derivatives of aromatics or heteroaromatics and non-substituted arenes in the presence of metal catalysts. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,5-Dichloropyridine-3-carboxylate Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings, such as the 2,5-dichloropyridine system. youtube.comyoutube.com The presence of the electron-withdrawing nitrogen atom and the carboxylate group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride leaving groups. youtube.comlibretexts.org

Regioselectivity and Mechanistic Considerations of SNAr

The SNAr reaction on 2,5-dichloropyridine-3-carboxylate proceeds through a stepwise addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring.

The regioselectivity of the SNAr reaction is a critical aspect, as there are two possible sites for nucleophilic attack (the C2 and C5 positions). The position of the attack is influenced by several factors:

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group at the 3-position significantly influences the electron distribution in the ring. The nitrogen atom deactivates the adjacent C2 and C6 positions towards electrophilic attack but activates them for nucleophilic attack. The carboxylate group further influences the electron density. Computational studies, such as Frontier Molecular Orbital (FMO) analysis, can predict the most likely site of attack by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. researchgate.netwuxiapptec.com Generally, the position with the larger LUMO coefficient is more susceptible to nucleophilic attack. stackexchange.com

Steric Hindrance: The steric bulk of the nucleophile and any existing substituents on the pyridine ring can influence the regioselectivity. A bulky nucleophile may preferentially attack the less sterically hindered position. researchgate.net

Nature of the Nucleophile: The identity of the nucleophile can also play a role in determining the reaction's outcome.

Studies on related 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position can direct the nucleophilic attack to either the 2- or 6-position. researchgate.net For instance, with a carboxylic acid substituent, the reaction with 1-methylpiperazine (B117243) in acetonitrile (B52724) favored substitution at the 2-position. researchgate.net In the case of 2,5-dichloropyridine-3-carboxylate, the interplay between the electronic effects of the nitrogen, the carboxylate group, and the two chlorine atoms determines the preferred site of substitution.

Solvent and Reagent Effects on Reaction Pathways

The choice of solvent and reagents can have a profound impact on the rate and selectivity of SNAr reactions.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly used for SNAr reactions. acsgcipr.org These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. They also help to stabilize the charged Meisenheimer intermediate. colab.ws The ability of a solvent to act as a hydrogen-bond acceptor can also influence regioselectivity. researchgate.net For example, a study on 2,6-dichloro-3-(methoxycarbonyl)pyridine showed that the regioselectivity could be switched by changing the solvent from dichloromethane (B109758) (DCM) to DMSO. researchgate.net While dipolar aprotic solvents are often the first choice, reactions can also be carried out in other solvents, sometimes under elevated temperatures and pressure to increase the reaction rate. acsgcipr.orgacsgcipr.org

Reagent Effects: The nature of the nucleophile and the base used are critical. Stronger nucleophiles will generally react faster. The choice of base is also important, as it can influence the concentration and reactivity of the nucleophile. In some cases, the base can also interact with the substrate or intermediate, affecting the reaction pathway. For instance, when using alcohols as both solvent and nucleophile in the presence of a base like NaOH, alkoxide ions are formed, which are potent nucleophiles. mdpi.com

Table 2: Influence of Solvents on SNAr Reactions

SolventPolarityDielectric ConstantEffect on SNAr
DMSOPolar Aprotic47.2Excellent, stabilizes intermediate
DMFPolar Aprotic38.3Good, commonly used
AcetonitrilePolar Aprotic37.5Moderate, can influence selectivity
TolueneNonpolar2.4Poor, sometimes used with additives
WaterPolar Protic80.1Can participate as a nucleophile

Sustainable and Green Chemistry Aspects in the Synthesis of Dichloropyridine Carboxylates

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. ijpsjournal.commdpi.com The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsjournal.commdpi.com

Key green chemistry approaches applicable to the synthesis of dichloropyridine carboxylates include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of a synthesis. mdpi.com Solvent-free reactions, where possible, are an even better option. mdpi.com

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. mdpi.com This minimizes waste and often leads to more efficient reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. mdpi.com Reactions like addition and cycloaddition are inherently more atom-economical than substitution or elimination reactions.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.com

Renewable Feedstocks: Whenever feasible, using starting materials derived from renewable resources is preferred over those from petrochemical sources.

In the context of synthesizing 2,5-dichloropyridine-3-carboxylic acid and its derivatives, applying these principles could involve developing catalytic systems that operate in aqueous media, exploring solvent-free reaction conditions for cross-coupling and SNAr reactions, and designing more atom-economical pathways to the core structure. escholarship.org

Coordination Chemistry and Metallosupramolecular Architectures Involving 2,5 Dichloropyridine 3 Carboxylate

Ligand Design Principles and Coordination Modes of the 2,5-Dichloropyridine-3-carboxylate Anion

The 2,5-dichloropyridine-3-carboxylate anion is a versatile ligand possessing both a pyridine (B92270) nitrogen atom and a carboxylate group, both of which can act as donor sites for metal ions. The presence of two chloro substituents on the pyridine ring can also influence the electronic properties and steric hindrance of the ligand, thereby affecting its coordination behavior.

Bridging, Chelating, and Terminal Coordination Geometries

The coordination of the 2,5-dichloropyridine-3-carboxylate anion to metal centers can occur through several geometries, leading to the formation of diverse structural motifs. These include:

Bridging Coordination: The ligand can bridge two or more metal centers, a common mode in the formation of extended one-, two-, or three-dimensional networks. This bridging can occur through the carboxylate group, the pyridine nitrogen, or a combination of both.

Chelating Coordination: The carboxylate group and the adjacent pyridine nitrogen can coordinate to the same metal ion, forming a stable chelate ring. This mode of coordination often leads to the formation of discrete molecular complexes or can be a component within a larger polymeric structure.

Terminal Coordination: In some instances, the ligand may coordinate to a single metal center through either the carboxylate oxygen or the pyridine nitrogen, acting as a terminal ligand that caps (B75204) a coordination site on the metal.

The interplay of these coordination modes is fundamental in dictating the final dimensionality and topology of the resulting coordination polymer or MOF.

Influence of Carboxylate and Pyridine Nitrogen Donor Atoms

Both the carboxylate and pyridine nitrogen atoms are key players in the coordination process. The carboxylate group, with its two oxygen atoms, can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyridine nitrogen provides an additional coordination site, allowing for the formation of more complex and robust structures. The relative orientation of these two donor groups in the 2,5-dichloropyridine-3-carboxylate ligand allows for versatile binding patterns, contributing to the structural diversity observed in its metal complexes. The electron-withdrawing nature of the chloro substituents can modulate the basicity of the pyridine nitrogen, which in turn can influence the strength of the metal-ligand bond.

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The assembly of 2,5-dichloropyridine-3-carboxylate anions with metal ions into MOFs and coordination polymers is typically achieved through solution-based crystallization methods. The choice of synthesis conditions and metal ions plays a pivotal role in determining the final structure.

Hydrothermal and Solvothermal Synthesis Techniques for MOF Formation

Hydrothermal and solvothermal methods are widely employed for the synthesis of MOFs and coordination polymers. nih.gov These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often in the presence of a solvent or a mixture of solvents.

Hydrothermal Synthesis: This method uses water as the solvent at elevated temperatures and pressures. The high temperature increases the solubility of the reactants and promotes the crystallization of the product.

Solvothermal Synthesis: This is a more general term that encompasses the use of organic solvents or solvent mixtures under similar conditions of elevated temperature and pressure. The choice of solvent can significantly influence the resulting crystal structure by acting as a template or by coordinating to the metal centers.

These methods provide a controlled environment for the self-assembly process, leading to the formation of crystalline materials with well-defined structures.

Role of Transition Metal Ions (e.g., Cu(II), Zn(II), Co(II), Ni(II), Cd(II)) in Directing MOF Topologies

The selection of the transition metal ion is a critical factor in determining the topology of the resulting MOF or coordination polymer. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which directly impacts the way the 2,5-dichloropyridine-3-carboxylate ligands connect them.

For instance, Cu(II) ions often exhibit a preference for square planar or distorted octahedral geometries, while Zn(II) and Cd(II) typically favor tetrahedral or octahedral coordination. Co(II) and Ni(II) can adopt a variety of coordination geometries, including tetrahedral and octahedral. These inherent preferences of the metal centers, combined with the versatile coordination modes of the 2,5-dichloropyridine-3-carboxylate ligand, lead to a wide array of possible network topologies.

Below is a table summarizing the typical coordination environments of these transition metals in coordination polymers:

Metal IonTypical Coordination NumbersCommon Geometries
Cu(II) 4, 5, 6Square Planar, Square Pyramidal, Distorted Octahedral
Zn(II) 4, 5, 6Tetrahedral, Trigonal Bipyramidal, Octahedral
Co(II) 4, 6Tetrahedral, Octahedral
Ni(II) 4, 6Square Planar, Tetrahedral, Octahedral
Cd(II) 4, 6, 7, 8Tetrahedral, Octahedral, Pentagonal Bipyramidal

Topological Classification and Dimensionality of Resulting Structures

The resulting structures from the coordination of 2,5-dichloropyridine-3-carboxylate with transition metals can be classified based on their dimensionality and network topology. The dimensionality refers to the extension of the coordination network in one, two, or three dimensions.

1D Structures: These are chain-like polymers where the metal-ligand connectivity extends in a single direction.

2D Structures: These form layered or sheet-like architectures where the coordination network extends in two dimensions.

3D Structures: These are fully three-dimensional frameworks with interconnected channels and pores.

The topology of these networks can be described using established systems, which simplify the complex structure into a set of nodes (representing metal ions or clusters) and linkers (representing the organic ligands). This allows for a systematic classification and comparison of different MOF and coordination polymer structures. The specific coordination modes of the 2,5-dichloropyridine-3-carboxylate ligand, in conjunction with the coordination geometry of the metal ion, will ultimately determine the topology of the final framework.

Formation of Discrete Metal Complexes with 2,5-Dichloropyridine-3-carboxylate as a Ligand

The 2,5-dichloropyridine-3-carboxylate anion is a versatile ligand in coordination chemistry. Its coordination can occur through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, allowing for the formation of a variety of metal complexes. The presence of two chlorine substituents on the pyridine ring also introduces the potential for non-covalent interactions, such as halogen bonding, which can influence the supramolecular assembly of these complexes.

Synthesis of Mononuclear and Polynuclear Complexes

The synthesis of mononuclear and polynuclear complexes with 2,5-dichloropyridine-3-carboxylate typically involves the reaction of a soluble salt of the ligand, such as sodium 2,5-dichloropyridine-3-carboxylate, with a metal salt in a suitable solvent. The nature of the resulting complex, whether mononuclear or polynuclear, is influenced by several factors including the metal-to-ligand ratio, the nature of the metal ion, the reaction conditions (e.g., temperature, pH, and solvent), and the presence of ancillary ligands.

Mononuclear Complexes: Mononuclear complexes are generally favored when the ligand-to-metal ratio is high, which can lead to the saturation of the metal coordination sphere by the 2,5-dichloropyridine-3-carboxylate ligands. The carboxylate group can coordinate to the metal center in a monodentate or bidentate fashion.

Polynuclear Complexes: Polynuclear complexes, including dinuclear, trinuclear, and coordination polymers, can be formed when the carboxylate group of the 2,5-dichloropyridine-3-carboxylate ligand bridges between two or more metal centers. mdpi.comresearchgate.net This bridging can occur in various modes, such as syn-syn, syn-anti, and anti-anti, leading to the formation of extended structures in one, two, or three dimensions. The synthesis of such polynuclear architectures is often achieved by carefully controlling the stoichiometry and reaction conditions to favor the formation of bridging interactions. For instance, the use of a lower ligand-to-metal ratio can promote the formation of polynuclear species. figshare.comnih.gov

The general synthetic strategies for these complexes can be summarized in the following table.

Complex TypeGeneral Synthetic ApproachKey Factors
Mononuclear Reaction of a metal salt with an excess of this compound in a suitable solvent.High ligand-to-metal ratio, presence of coordinating solvents or ancillary ligands that can block coordination sites.
Polynuclear Reaction of a metal salt with this compound, often in a near-stoichiometric ratio, under conditions that promote bridging.Metal-to-ligand ratio, choice of metal ion, reaction temperature, and solvent polarity.

Stereochemical Aspects and Chiral Complexes

The coordination of 2,5-dichloropyridine-3-carboxylate to a metal center can lead to the formation of chiral complexes. Chirality in these systems can arise from several sources, including the arrangement of ligands around the metal center and the conformation of the ligand itself.

When the 2,5-dichloropyridine-3-carboxylate ligand coordinates to a metal center in a bidentate fashion, it forms a chelate ring. The puckering of this chelate ring can be a source of conformational chirality. Furthermore, in octahedral complexes, for example, the arrangement of multiple 2,5-dichloropyridine-3-carboxylate ligands and any other ancillary ligands can lead to different geometric isomers (cis/trans, fac/mer) and stereoisomers (Δ/Λ). unimi.it

The synthesis of enantiomerically pure chiral complexes can be achieved through several strategies:

Use of Chiral Ancillary Ligands: The introduction of a chiral co-ligand can direct the stereochemistry of the resulting complex, leading to the preferential formation of one diastereomer.

Spontaneous Resolution: In some cases, chiral complexes may spontaneously crystallize as a conglomerate of enantiomerically pure crystals, a process known as spontaneous resolution.

Chiral Resolution: A racemic mixture of a chiral complex can be separated into its constituent enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase or fractional crystallization with a chiral resolving agent.

The stereochemical outcome of the coordination reaction is highly dependent on the coordination geometry of the metal ion and the interplay of steric and electronic factors of the ligands involved.

Role of Halogen Bonding and Other Non-Covalent Interactions in Directing Coordination Assembly

In addition to the primary coordination bonds between the 2,5-dichloropyridine-3-carboxylate ligand and the metal center, non-covalent interactions play a crucial role in the solid-state structures of these compounds. mdpi.com The chlorine substituents on the pyridine ring are capable of participating in halogen bonding, which, along with hydrogen bonding, can direct the self-assembly of metal complexes into higher-order supramolecular architectures.

Intermolecular Halogen-Halogen Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). researchgate.netnih.gov In the context of complexes of 2,5-dichloropyridine-3-carboxylate, the chlorine atoms can act as halogen bond donors. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as halogen bond acceptors.

Furthermore, intermolecular halogen-halogen interactions between the chlorine atoms of neighboring ligands can also occur. These interactions are typically classified into two types:

Type I: These interactions are characterized by symmetric contacts where the two interacting halogen atoms have similar electrostatic potentials.

Type II: These interactions are characterized by a "head-on" geometry where the electrophilic region of one halogen atom interacts with the nucleophilic region of another.

The presence of these halogen-halogen interactions can lead to the formation of specific synthons that direct the packing of the metal complexes in the crystal lattice. nih.gov The strength and directionality of these interactions can be influenced by the coordination of the ligand to the metal center, which can alter the electrostatic potential of the chlorine atoms.

Below is a table summarizing the typical geometries and energies of halogen bonds.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
C-Cl···O ChlorineOxygen2.8 - 3.2160 - 180
C-Cl···N ChlorineNitrogen2.9 - 3.3160 - 180
C-Cl···Cl-C ChlorineChlorine3.3 - 3.7140 - 170 (Type II)

Note: These are generalized values and can vary depending on the specific chemical environment.

Hydrogen Bonding Networks within Metal-Organic Materials

The carboxylate group of the 2,5-dichloropyridine-3-carboxylate ligand is a potent hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as coordinated water molecules, amide groups on ancillary ligands, or even C-H groups, extensive hydrogen bonding networks can be formed. nih.govnih.govrsc.orgmdpi.comrsc.org

These hydrogen bonds can link individual metal complexes into one-, two-, or three-dimensional supramolecular architectures. The formation of these networks is a key aspect of the crystal engineering of metal-organic materials, as it allows for the rational design of materials with specific topologies and properties. The interplay between coordination bonds, halogen bonds, and hydrogen bonds provides a powerful toolkit for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.govrsc.org

The strength and directionality of hydrogen bonds are well-defined, making them reliable tools for supramolecular synthesis. The combination of the robust coordination bonds and the directional non-covalent interactions of the 2,5-dichloropyridine-3-carboxylate ligand makes it a promising building block for the design of new functional materials.

Reactivity and Mechanistic Investigations of 2,5 Dichloropyridine 3 Carboxylate Systems

Detailed Mechanisms of Hydrolysis and Esterification of the Carboxylate Group

The carboxylate group of sodium 2,5-dichloropyridine-3-carboxylate is central to its reactivity, particularly in hydrolysis and esterification reactions. These transformations are fundamental in modifying the compound for various synthetic applications.

The hydrolysis of an ester derivative of 2,5-dichloropyridine-3-carboxylic acid to its corresponding carboxylate salt, such as this compound, typically proceeds via a base-catalyzed mechanism known as saponification. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to yield the carboxylate salt.

Conversely, the conversion of this compound back to an ester is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. The process begins with the protonation of the carboxylate to form the carboxylic acid. The carbonyl oxygen of the carboxylic acid is then protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Under certain conditions, particularly heating in high-boiling solvents, pyridinecarboxylic acids can undergo decarboxylation. cdnsciencepub.com The mechanism can involve the zwitterionic form of the acid, leading to the formation of a nitrogen ylide intermediate. cdnsciencepub.comresearchgate.net For 3-substituted pyridine-2-carboxylic acids, decarboxylation can proceed through different mechanisms depending on the acidity of the solution. researchgate.net

Exploration of Substitution Reactions at the Pyridine (B92270) Ring Positions

The 2,5-dichloropyridine-3-carboxylate system possesses two chlorine atoms attached to the pyridine ring, which can act as leaving groups in substitution reactions. The electronic nature of the pyridine ring and the influence of the substituents dictate the preferred reaction pathways and regiochemical outcomes.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6 (ortho and para to the nitrogen). quimicaorganica.org In the case of 2,5-dichloropyridine-3-carboxylate, the chlorine atoms at the 2- and 5-positions are potential sites for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. youtube.com A nucleophile attacks the electron-deficient carbon bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The aromaticity of the ring is temporarily disrupted in this step. youtube.com In the subsequent elimination step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com This pathway is common for the functionalization of halopyridines. solubilityofthings.comlookchem.com

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on pyridine is significantly more challenging than on benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring, and under the strongly acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing its deactivating effect. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts complex with the nitrogen atom. quimicaorganica.org If the reaction is forced under harsh conditions, electrophilic attack occurs preferentially at the 3- and 5-positions, which avoids placing a positive charge on the nitrogen in the resonance structures of the intermediate sigma complex. quimicaorganica.orgbyjus.com In the 2,5-dichloropyridine-3-carboxylate system, the ring is already heavily substituted and deactivated by two electron-withdrawing chlorine atoms and a carboxylate group, making further electrophilic substitution extremely difficult.

The regioselectivity of nucleophilic substitution on dichloropyridine systems is a subject of detailed study, governed by a combination of electronic and steric factors. For 2,5-dichloropyridine-3-carboxylate, a nucleophile can potentially replace the chlorine at the C2 or C5 position.

Electronically, the C2 position is more activated towards nucleophilic attack than the C5 position due to its ortho relationship to the electron-withdrawing ring nitrogen. However, the substituent at the C3 position can exert significant influence. Studies on 2,6-dichloropyridines have shown that the nature and size of the 3-substituent can direct the regioselectivity of the incoming nucleophile. researchgate.net For instance, bulky substituents at the C3 position can sterically hinder attack at the adjacent C2 position, favoring substitution at the more distant C6 position. researchgate.net Similarly, the carboxylate group at C3 in the title compound could sterically influence the approach of a nucleophile to the C2 position. The electronic nature of the C3 substituent also plays a role; electron-withdrawing groups like nitro can activate the ortho C2 position through inductive effects, potentially overriding steric hindrance. stackexchange.com The reaction solvent and the structure of catalysts or ligands can also dramatically alter the selectivity between mono- and di-substitution products. nih.gov

Kinetic control often determines the observed product ratio in these reactions. stackexchange.com The rate of the SNAr reaction is influenced by the stability of the intermediate Meisenheimer complex and the electron-withdrawing strength of the substituents on the ring. researchgate.net

Table 1: Factors Influencing Regioselectivity in Nucleophilic Substitution of Dichloropyridines

Factor Influence on Regioselectivity Example/Reference
Electronic Effects The ring nitrogen activates ortho (C2, C6) and para (C4) positions for nucleophilic attack. Electron-withdrawing groups further enhance this activation. In 2,6-dichloro-3-nitropyridine, the nitro group's inductive effect makes the C2 position highly electron-deficient. stackexchange.com
Steric Hindrance Bulky substituents adjacent to a potential reaction site can hinder the approach of a nucleophile, directing it to a less hindered position. Bulky 3-substituents on 2,6-dichloropyridines favor substitution at the 6-position over the 2-position. researchgate.net
Solvent Effects The polarity and coordinating ability of the solvent can influence reaction rates and the selectivity between mono- and di-arylation. Changing the solvent from acetonitrile (B52724) to THF can decrease or even reverse selectivity in Ni-catalyzed couplings of dichloropyridines. nih.gov

| Nucleophile | The size and nature of the attacking nucleophile can impact the regiochemical outcome, especially when steric factors are significant. | A bulky amine reagent might preferentially attack a less sterically crowded position. stackexchange.com |

Photoreactivity and Light-Induced Transformations of Dichloropyridine Carboxylates

Pyridine and its derivatives are known to be photosensitive, undergoing various transformations upon irradiation with light. nih.gov The photoreactivity of dichloropyridine carboxylates can be understood through several established mechanistic pathways involving radical intermediates.

One prominent pathway involves the single-electron reduction of a pyridinium (B92312) ion to generate a pyridinyl radical. nih.govresearchgate.net This process can be initiated by visible light in the presence of a suitable photocatalyst. acs.orgnih.gov The resulting neutral pyridinyl radical is a key intermediate that can engage in further reactions, such as coupling with other radicals. nih.govresearchgate.net This method allows for the functionalization of the pyridine ring with distinct positional selectivity that differs from classical Minisci chemistry. acs.org The redox-active nature of pyridinium salts makes them excellent precursors for generating radicals under mild, light-induced conditions. rsc.org

Another significant photochemical transformation of the pyridine ring is light-induced ring-opening. nih.gov Irradiation of pyridine, particularly with UV light, can lead to the formation of a "Dewar pyridine" intermediate, which can subsequently undergo reversible ring-opening to yield linear, conjugated structures like 5-amino-2,4-pentadienals. nih.gov This process can lead to the formation of conjugated oligomers.

Table 2: Potential Photochemical Transformations in Dichloropyridine Carboxylate Systems

Transformation Type Proposed Mechanism Key Intermediates Potential Outcome
C-H Functionalization Single-electron transfer (SET) to a protonated pyridine (pyridinium ion) followed by radical coupling. nih.govresearchgate.net Pyridinyl radical Allylation or other functionalization at a ring C-H position. acs.org
Ring Rearrangement In-situ generation of 1-aminopyridinium ylides followed by rearrangement under UV light. chemrxiv.org 1-Aminopyridinium ylide Skeletal enlargement to form diazepines. chemrxiv.org
Ring-Opening Formation of a Dewar pyridine intermediate followed by cleavage of a C-N bond. nih.gov Dewar pyridine Formation of linear, conjugated aminoaldehydes. nih.gov

| C-N Bond Formation | Reaction of a Zincke imine intermediate with a photochemically generated N-centered radical. nih.gov | Zincke imine, Amidyl radical | C3-amination of the pyridine ring. nih.gov |

Reductive Transformations and Dehalogenation Studies of the Pyridine Ring

The chlorine substituents on the 2,5-dichloropyridine-3-carboxylate ring can be removed through reductive dehalogenation processes. This transformation is valuable for synthesizing less halogenated pyridine derivatives. A variety of methods are available for the dehalogenation of aryl halides, many of which are applicable to halopyridines. organic-chemistry.org

Catalytic hydrogenation is a common and effective method for this purpose. The reaction typically involves treating the substrate with hydrogen gas or a hydrogen transfer reagent (like formic acid or isopropanol) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org Bromo and chloro substituents can be effectively removed under these neutral conditions. organic-chemistry.org

Copper-catalyzed dehalogenation processes have also been reported for halogenated pyridines. researchgate.net These reactions can lead to a mixture of reduction (dehalogenation) and substitution products, depending on the reaction conditions and the nucleophiles present. researchgate.net Mechanistic discussions for some reductive dehalogenation reactions suggest the involvement of a pyridinium intermediate, which facilitates the removal of the halide. chemicalforums.com

The relative reactivity of the two chlorine atoms in 2,5-dichloropyridine-3-carboxylate during dehalogenation would likely be different. The C2-Cl bond is generally more susceptible to both nucleophilic attack and reduction due to its proximity to the ring nitrogen. This differential reactivity could potentially allow for selective mono-dehalogenation under carefully controlled reaction conditions, yielding either 5-chloro- or 2-chloropyridine-3-carboxylic acid.

Table 3: Methods for Reductive Dehalogenation of Halopyridines

Method Reagents and Conditions Mechanistic Aspect Reference
Catalytic Hydrogenation H₂, Pd/C catalyst in a suitable solvent (e.g., ethanol, ethyl acetate). Heterogeneous catalysis involving oxidative addition of the C-Cl bond to the metal surface. organic-chemistry.org
Transfer Hydrogenation Hydride source (e.g., 2-propanol, HCOOH) with a transition-metal catalyst (e.g., Ru(II)). Homogeneous catalysis involving hydride transfer from the source to the substrate. organic-chemistry.org
Copper-Catalyzed Dehalogenation Cu(I) catalyst, often in the presence of a carboxylate source. Can involve both reduction and substitution pathways. researchgate.net

| Photocatalytic Reduction | Photocatalyst (e.g., bis(dimethylamino)carbazole) with a hydrogen atom donor. | Proceeds via a Single Electron Transfer (SET) mechanism, generating radical intermediates. | organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dichloropyridine 3 Carboxylate Systems

Single-Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination

In the crystal structure of 2-chloropyridine-3-carboxylic acid, the molecule is observed to be nearly planar. researchgate.net It is anticipated that 2,5-dichloropyridine-3-carboxylic acid would adopt a similarly planar conformation. The bond lengths within the pyridine (B92270) ring are expected to exhibit values intermediate between typical single and double bonds, consistent with its aromatic character. The introduction of a second chlorine atom at the 5-position is not expected to significantly alter the fundamental geometry of the pyridine ring and the carboxylate group.

ParameterExpected Value/Range
C-Cl Bond Length~1.74 Å
C-N Bond Lengths (in ring)~1.34 - 1.38 Å
C-C Bond Lengths (in ring)~1.38 - 1.40 Å
C-C (ring to carboxylate)~1.50 Å
C=O Bond Length (carboxylate)~1.25 Å
C-O Bond Length (carboxylate)~1.30 Å
C-N-C Bond Angle~117°
C-C-C Bond Angles (in ring)~118 - 121°
O-C-O Bond Angle (carboxylate)~123°

Note: These are representative values and can vary depending on the specific crystal packing and intermolecular interactions.

The supramolecular structure of pyridine-carboxylic acids is often dominated by hydrogen bonding interactions. In the case of 2-chloropyridine-3-carboxylic acid, molecules are interconnected by O—H⋯N hydrogen bonds, forming infinite chains. researchgate.net These chains are then packed in a face-to-face manner, creating well-defined molecular layers. researchgate.net

For sodium 2,5-dichloropyridine-3-carboxylate, the crystal packing would be influenced by a combination of ion-ion interactions, ion-dipole interactions, and potentially weaker non-covalent interactions such as halogen bonding and π-π stacking. The sodium cations would likely be coordinated to the oxygen atoms of the carboxylate groups, forming a coordination network. The arrangement of the 2,5-dichloropyridine (B42133) moieties would be governed by a balance of attractive and repulsive forces to achieve a thermodynamically stable crystal lattice. The presence of two chlorine atoms could lead to the formation of C—Cl⋯Cl—C or C—Cl⋯π interactions, further influencing the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation

NMR spectroscopy is a powerful tool for probing the structure of molecules in both solution and the solid state. By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

The ¹H NMR spectrum of 2,5-dichloropyridine-3-carboxylate is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position would likely appear as a doublet, coupled to the proton at the 6-position, which would also appear as a doublet. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxylate group. For comparison, in 2,5-dichloropyridine, the proton signals are observed at approximately 8.70, 8.13, and 7.68 ppm. chemicalbook.com

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom of the carboxylate group is expected to have a chemical shift in the range of 165-175 ppm. The chemical shifts of the carbon atoms in the pyridine ring will be affected by the positions of the chlorine and carboxylate substituents.

Expected ¹H and ¹³C NMR Data for 2,5-Dichloropyridine-3-carboxylate

NucleusPositionExpected Chemical Shift (ppm)Multiplicity
¹HH-47.5 - 8.0d
H-68.0 - 8.5d
¹³CC-2148 - 152s
C-3130 - 135s
C-4138 - 142s
C-5128 - 132s
C-6145 - 150s
C=O165 - 175s

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Heteronuclear NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate the ¹H and ¹³C signals, confirming the assignments and providing further structural information.

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. In the context of 2,5-dichloropyridine-3-carboxylate systems, DNMR could potentially be used to study processes such as restricted rotation around the C-C bond connecting the pyridine ring and the carboxylate group. However, due to the planarity of the system, a significant rotational barrier is not expected. DNMR could also be employed to investigate the dynamics of intermolecular interactions, such as the association and dissociation of aggregates in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Coordination Modes and Functional Group Vibrations

Vibrational spectroscopy, including FT-IR and Raman, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing the coordination environment of the carboxylate group.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group and the dichloropyridine ring. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative. The positions of these bands can indicate the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). Typically, the asymmetric stretch (ν_as(COO⁻)) appears in the range of 1650-1540 cm⁻¹, while the symmetric stretch (ν_s(COO⁻)) is found between 1450-1360 cm⁻¹. The separation between these two bands (Δν) can provide clues about the coordination geometry.

Other important vibrational modes include the C-Cl stretching vibrations, which are expected in the region of 800-600 cm⁻¹, and the various ring stretching and bending modes of the pyridine ring.

Key Expected Vibrational Frequencies

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
ν_as(COO⁻)1650 - 1540
ν_s(COO⁻)1450 - 1360
Pyridine ring stretching1600 - 1400
C-H in-plane bending1300 - 1000
C-H out-of-plane bending900 - 700
C-Cl stretching800 - 600

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals, while they may be weak or absent in the IR spectrum. Therefore, a combined FT-IR and Raman analysis provides a more complete picture of the vibrational properties of this compound.

UV-Visible and Photoluminescence Spectroscopy for Electronic Structure and Optical Properties of Complexes and MOFs

The electronic structure and optical properties of coordination complexes and metal-organic frameworks (MOFs) derived from 2,5-dichloropyridine-3-carboxylate are of significant interest for potential applications in materials science. UV-Visible absorption spectroscopy provides insights into the electronic transitions within these materials, while photoluminescence spectroscopy reveals their emissive properties.

The UV-Vis absorption spectra of pyridinedicarboxylate complexes typically exhibit broad and intense absorption bands between 220 and 300 nm. chemicalbook.com These absorptions are generally attributed to π-π* transitions within the pyridine-based ligand. For instance, in terbium(III) complexes of pyridinedicarboxylate, peaks observed at 272 nm and 280 nm correspond to these π-π* transitions of the ligand, which also align with their excitation spectra. chemicalbook.com The incorporation of a metal center can influence these electronic transitions, and the resulting spectra can provide information about the coordination environment and the nature of the metal-ligand interactions.

Interactive Data Table: Representative Spectroscopic Data for Related Pyridine and Thiophene Carboxylate Systems

Compound/SystemTechniqueExcitation Wavelength (nm)Emission Wavelength (nm)Absorption Maxima (nm)Reference
Pyridinedicarboxylate-Tb(III) complexesUV-Vis--272, 280 chemicalbook.com
[Zn(2,3-pydc)(bpp)]·2.5H₂OPhotoluminescenceNot SpecifiedIntense EmissionNot Specified researchgate.net
[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂OPhotoluminescenceNot SpecifiedIntense EmissionNot Specified researchgate.net
Zinc-2,5-thiophendicarboxylate MOF (5)Photoluminescence350416347

Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise mass determination of this compound and its derivatives, allowing for the unambiguous confirmation of their elemental composition. This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which is essential for distinguishing between compounds with the same nominal mass but different chemical formulas.

In addition to accurate mass determination of the molecular ion, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and may break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For a molecule like 2,5-dichloropyridine-3-carboxylate, fragmentation would be expected to occur at the most labile bonds. Common fragmentation pathways for carboxylic acids and their derivatives often involve the loss of small neutral molecules or radicals. For aromatic carboxylic acids, prominent fragments can arise from the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). nih.gov

Given the structure of 2,5-dichloropyridine-3-carboxylic acid (the protonated form of the subject compound), key fragmentation patterns would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxyl group is a common fragmentation pathway for carboxylic acids.

Loss of HCl: Elimination of a chlorine atom along with a hydrogen atom.

Cleavage of the pyridine ring: More energetic conditions can lead to the fragmentation of the aromatic ring itself.

The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, further aiding in their identification. The relative abundance of these isotopic peaks can confirm the number of chlorine atoms present in a given ion.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 2,5-Dichloropyridine-3-carboxylic Acid (C₆H₃Cl₂NO₂)

Fragment Ion FormulaLost Neutral FragmentPredicted m/z (for ³⁵Cl)Description
[C₆H₃Cl₂NO₂]⁺-190.95Molecular Ion
[C₆H₂Cl₂NO]⁺OH173.95Loss of hydroxyl radical
[C₅H₃Cl₂N]⁺COOH145.96Loss of carboxyl group
[C₅H₃Cl₂NO]⁺CO162.96Loss of carbon monoxide
[C₆H₂ClNO₂]⁺Cl155.98Loss of a chlorine radical

Computational Chemistry and Theoretical Investigations of 2,5 Dichloropyridine 3 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining optimized molecular geometries, electronic properties such as orbital energies, and spectroscopic features. Such studies on pyridine (B92270) derivatives are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. mdpi.comresearchgate.netresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For pyridine derivatives, the aromatic ring is generally planar. DFT calculations on related molecules, such as 2,5-pyridine-dicarboxylic acid, have been used to compute optimized geometries and vibrational frequencies. researchgate.net In the case of 2,5-dichloropyridine-3-carboxylic acid, the parent acid of the sodium salt, the pyridine ring is expected to be nearly planar, with the chlorine atoms and the carboxylic acid group lying in or very close to the plane of the ring.

Computational analysis of dihydropyridine (B1217469) carboxylic acid derivatives using the B3LYP/6–311+G(d,p) level of theory has shown that calculated geometric parameters, such as bond lengths and angles, are in good agreement with experimental X-ray diffraction data. mdpi.com For 2,5-dichloropyridine-3-carboxylate, key parameters would include the C-Cl, C-N, and C-C bond lengths within the pyridine ring, as well as the geometry of the carboxylate group. Conformational analysis would primarily focus on the orientation of the carboxylate group relative to the pyridine ring, although rotation is generally feasible.

Table 1: Representative Theoretical Bond Parameters for Pyridine Carboxylic Acid Derivatives (Illustrative)
ParameterTypical Calculated Bond Length (Å)Typical Calculated Bond Angle (°)
C-C (ring)1.38 - 1.40
C-N (ring)1.33 - 1.34
C-Cl~1.74
C-C (ring-carboxyl)~1.50
C=O (carboxyl)~1.21
C-O (carboxyl)~1.35
C-N-C (ring)~117-118
O-C-O (carboxyl)~125

Note: Data is illustrative, based on general values for related structures computed with DFT methods.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

For the analogous molecule 2,3-Dichloropyridine, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 5.75 eV. In another study on dihydropyridine carboxylic acid derivatives, the calculated HOMO energies were around -6.8 eV and LUMO energies were near -2.6 eV, resulting in an energy gap of about 4.2 eV. mdpi.com For 2,5-dichloropyridine-3-carboxylate, the HOMO is expected to be distributed over the π-system of the pyridine ring and the carboxylate group, while the LUMO is likely a π* orbital localized on the aromatic ring. The presence of two electron-withdrawing chlorine atoms would be expected to lower the energies of both the HOMO and LUMO orbitals.

Table 2: Calculated Frontier Orbital Energies for a Dihydropyridine Carboxylic Acid Derivative (Analogous System)
Molecular OrbitalEnergy (eV)
HOMO-6.806
LUMO-2.602
Energy Gap (ΔE) 4.204

Data from a computational study on a dihydropyridine carboxylic acid derivative using the B3LYP/6-311++G(d,p) method. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Understanding Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

In pyridine derivatives, the nitrogen atom and any oxygen atoms are typically the most electronegative centers. For 2,5-dichloropyridine-3-carboxylate, the MEP map would be expected to show the most negative potential localized on the oxygen atoms of the carboxylate group, making them the primary sites for interaction with electrophiles or cations like Na+. A region of negative potential would also be associated with the nitrogen atom of the pyridine ring. The hydrogen atoms on the ring and the areas around the chlorine atoms (due to the σ-hole phenomenon) would exhibit positive electrostatic potential, indicating sites for potential nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions are crucial for understanding molecular stability and the nature of intermolecular forces like hydrogen bonding.

Molecular Dynamics Simulations for Supramolecular Assembly and Host-Guest Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, conformational changes, and intermolecular interactions. While specific MD simulations for sodium 2,5-dichloropyridine-3-carboxylate were not found, the methodology is widely applied to similar systems. For instance, MD simulations have been used to study the aqueous solvation of carboxylate groups, revealing details about hydration shells and hydrogen bonding networks. nih.gov

Pyridine derivatives are known to participate in supramolecular chemistry, forming layered assemblies and engaging in host-guest interactions. mdpi.com MD simulations could be employed to model how 2,5-dichloropyridine-3-carboxylate molecules self-assemble in solution or in the solid state. Such simulations could also predict how the molecule might interact with host molecules, like cyclodextrins or calixarenes, or bind to biological targets, providing a dynamic view of the binding process that complements static docking studies. eco-vector.comnih.gov Reactive force field (ReaxFF) MD has also been used to investigate the reaction mechanisms of pyridine under pyrolysis and combustion conditions, demonstrating the power of MD to simulate chemical transformations. researchgate.net

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of the potential energy surface of a reaction, providing a deeper understanding of its feasibility and kinetics.

For 2,5-dichloropyridine-3-carboxylate, theoretical studies could investigate several potential reactions. For example, the chlorine atoms on the pyridine ring are sites for nucleophilic aromatic substitution. DFT calculations could model the reaction pathway for the displacement of one or both chlorine atoms by various nucleophiles, identifying the transition states and determining the activation energies. Studies on the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid have shown that reaction pathways can be complex, leading to different products under different conditions. researchgate.net Theoretical modeling could help rationalize these outcomes. Furthermore, reactions involving the carboxylate group, such as esterification or decarboxylation, could also be explored computationally to understand the role of substituents on the pyridine ring in influencing reactivity. nih.gov

Supramolecular Chemistry and Crystal Engineering with 2,5 Dichloropyridine 3 Carboxylate

Design and Synthesis of Cocrystals and Multicomponent Solid Forms Involving the Carboxylate Anion

The design of cocrystals and other multicomponent solids, such as salts and cocrystal salts, relies on the predictable recognition patterns between molecular functional groups, known as supramolecular synthons. The 2,5-dichloropyridine-3-carboxylate anion is an excellent candidate for forming such materials due to its potent hydrogen bond accepting carboxylate group.

Key Design Principles:

Supramolecular Synthon Approach: The primary strategy for designing cocrystals with this anion involves targeting the formation of robust and predictable supramolecular heterosynthons. The carboxylate group is a strong hydrogen bond acceptor and can reliably form connections with common hydrogen bond donors found in coformer molecules. For instance, pairing it with molecules containing carboxylic acid or amide functionalities can lead to well-defined recognition patterns. nih.govmdpi.com

Carboxylate-Carboxylic Acid Synthon: A frequently utilized interaction is the O–H···O⁻ hydrogen bond between a neutral carboxylic acid coformer and the carboxylate anion. This is a strong, charge-assisted hydrogen bond that provides a stable and directional linkage for building extended networks.

Amide-Carboxylate Synthon: Primary and secondary amides are also effective coformers, capable of forming N–H···O⁻ hydrogen bonds with the carboxylate group. This interaction is fundamental in the assembly of numerous pharmaceutical cocrystals. mdpi.com

Salt vs. Cocrystal Formation: When reacting 2,5-dichloropyridine-3-carboxylic acid with a basic coformer (e.g., another pyridine (B92270) derivative), the outcome can be either a salt (via proton transfer) or a cocrystal (neutral components). The result is typically predicted by the difference in pKa values (ΔpKa) between the acid and the conjugate acid of the base. A ΔpKa > 3 generally favors salt formation, while a ΔpKa < 0 favors cocrystal formation. The intermediate range (0 < ΔpKa < 3) can result in a salt-cocrystal continuum, where the position of the proton is ambiguous. rsc.org

The synthesis of these multicomponent forms is commonly achieved through methods such as slow evaporation from solution, reaction crystallization, or mechanochemical grinding. nih.gov The choice of solvent can be critical, as it can influence which synthons are formed and may even be incorporated into the final structure, leading to solvates or hydrates.

Coformer Functional GroupExpected Supramolecular Synthon with CarboxylateInteraction Type
Carboxylic AcidR-COOH ··· ⁻OOC-R'Charge-Assisted Hydrogen Bond
Primary AmideR-CONH₂ ··· ⁻OOC-R'Hydrogen Bond
Alcohol/PhenolR-OH ··· ⁻OOC-R'Hydrogen Bond
Pyridinium (B92312)R-NH⁺ ··· ⁻OOC-R'Charge-Assisted Hydrogen Bond

Engineering of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) for Directed Assembly

The rational construction of crystalline solids from the 2,5-dichloropyridine-3-carboxylate anion is governed by the strategic use of a hierarchy of non-covalent interactions. mdpi.com The interplay between strong hydrogen bonds, directional halogen bonds, and weaker π-π stacking interactions dictates the final supramolecular architecture.

Hydrogen Bonding: The carboxylate group is the dominant hydrogen bonding site, acting as a strong bidentate or monodentate acceptor of hydrogen bonds from donor groups like -OH, -NH, and -CH. The pyridine nitrogen atom can also act as a hydrogen bond acceptor, though it is significantly less basic than in an unsubstituted pyridine due to the electron-withdrawing effects of the chloro and carboxylate groups.

Halogen Bonding: A key feature of the 2,5-dichloropyridine-3-carboxylate anion is its potential for halogen bonding (XB). The chlorine atoms at the 2- and 5-positions of the electron-deficient pyridine ring possess regions of positive electrostatic potential (σ-holes) and can act as halogen bond donors. nih.gov This directional interaction (C–Cl···B, where B is a Lewis base/nucleophile) is a powerful tool for crystal engineering. researchgate.net

Interaction Strength and Geometry: The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F). In this system, the C-Cl groups can form directional interactions with various halogen bond acceptors, including the oxygen atoms of the carboxylate group itself (intramolecularly or intermolecularly), solvent molecules, or other coformers. Studies on related 2,5-dihalopyridine systems show that these interactions are highly directional, with C–X···B angles typically approaching 180°. mdpi.com

Competitive Interactions: In the presence of strong hydrogen bond donors and acceptors, halogen bonds act as crucial secondary interactions that provide further stability and dimensionality to the crystal packing. For example, after strong carboxylate-based hydrogen bonds form chains or layers, halogen bonds can link these primary structures into a 3D network. researchgate.netmdpi.com

Interaction TypeDonor GroupAcceptor GroupTypical Distance (Å)
Hydrogen Bond -OH, -NHCarboxylate OxygenO/N···O: 2.6 - 3.0
Halogen Bond C-Cl on pyridine ringO (carboxylate), N, Cl⁻, etc.Cl···O/N: 3.0 - 3.4
π-π Stacking Dichloropyridine ringAromatic ringCentroid-Centroid: 3.3 - 3.8

Polymorphism and Pseudopolymorphism Studies in Pyridine Carboxylate Crystal Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a prevalent phenomenon in organic molecules, particularly those like pyridine carboxylates that possess multiple sites for intermolecular interactions. rsc.orgsoton.ac.uk The different polymorphs of a substance can exhibit distinct physicochemical properties.

The energetic landscape for the crystallization of pyridine carboxylates is often complex, with several stable packing arrangements having only small differences in lattice energy. This arises from the conformational flexibility of the carboxylate group relative to the pyridine ring and the variety of competing, yet energetically similar, supramolecular synthons that can form. For the 2,5-dichloropyridine-3-carboxylate system, polymorphism could arise from:

Synthon Polymorphism: Different hydrogen or halogen bonding patterns may lead to distinct crystal packing. For example, one polymorph might be dominated by carboxylate dimers linked by a coformer, while another might feature catemeric chains. researchgate.net

Conformational Polymorphism: Although the pyridine ring is rigid, slight variations in the torsion angle of the carboxylic group could enable different packing efficiencies and intermolecular contacts.

Packing Polymorphism: Molecules may adopt the same primary synthons but pack differently in the crystal lattice, leading to polymorphs with different densities and stabilities.

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. mdpi.com The 2,5-dichloropyridine-3-carboxylate anion, with its strong hydrogen-bond-accepting carboxylate group, is highly susceptible to forming hydrates when crystallized from aqueous solutions. Water molecules can act as bridges between anions or between the anion and a coformer, often leading to highly stable, three-dimensional hydrogen-bonded networks. The formation of a hydrate (B1144303) versus an anhydrous form is highly dependent on the crystallization conditions, such as the solvent system and temperature.

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. uclouvain.be For the 2,5-dichloropyridine-3-carboxylate anion, self-assembly is dictated by the precise interplay of the interactions discussed previously: charge-assisted hydrogen bonding, halogen bonding, and π-π stacking.

In Solution: In solution, pre-association of ions or molecules can occur. The specific interactions that dominate will depend on the solvent's polarity and its ability to form hydrogen bonds. In polar, protic solvents, solvent-solute interactions are significant, while in less polar solvents, the stronger and more specific solute-solute interactions, like charge-assisted hydrogen bonds, will preferentially drive the formation of dimers or larger aggregates that can act as precursors to nucleation and crystal growth. nih.gov

In the Solid State: During crystallization, these initial aggregates organize into a periodic crystalline lattice. The final structure represents a thermodynamic minimum, balancing the enthalpic gains from forming strong, directional bonds with the entropic cost of ordering. The hierarchy of interaction strengths is crucial; typically, the strongest hydrogen bonds will form the primary structural motifs (e.g., chains or layers), and weaker interactions like halogen bonds and π-stacking will then organize these motifs into the final three-dimensional architecture. researchgate.net The presence of multiple, competing interaction sites on the 2,5-dichloropyridine-3-carboxylate anion allows for the formation of diverse and complex self-assembled solid-state structures.

Catalytic Applications and Materials Science Leveraging 2,5 Dichloropyridine 3 Carboxylate Derived Systems

Use of Pyridine-Functionalized Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

Pyridine-based ligands have long been utilized in both homogeneous and heterogeneous catalysis due to their ability to coordinate with a wide variety of metal centers, thereby influencing the catalytic activity and selectivity of the resulting complexes. The 2,5-dichloropyridine-3-carboxylate moiety, when incorporated into ligand structures, can modulate the electronic properties of the metal center, enhancing catalytic performance in various organic transformations.

In homogeneous catalysis , metal complexes featuring pyridine-carboxylate-type ligands have demonstrated efficacy in a range of reactions. For instance, iron terpyridine complexes have been shown to be effective catalysts for the degradation of phenols, with the valence state of the iron center playing a crucial role in the catalytic activity. frontiersin.org The nucleophilic characteristics of the pyridine (B92270) ring as a σ donor and π acceptor contribute to the stabilization of metal cations, which is essential for promoting reactions like C-C bond formation in cross-coupling reactions. frontiersin.org

In the realm of heterogeneous catalysis , the immobilization of pyridine-functionalized metal complexes onto solid supports offers advantages such as catalyst recyclability and ease of separation from the reaction mixture. Metal-Organic Frameworks (MOFs), with their high surface area and tunable porosity, serve as excellent platforms for anchoring these catalytic species. d-nb.info The incorporation of ligands derived from substituted pyridine carboxylic acids into MOF structures can create highly active and stable heterogeneous catalysts for reactions such as Friedel-Crafts alkylation, Knoevenagel condensation, and various coupling reactions. d-nb.info The catalytic efficiency of such systems is often attributed to the synergistic effects between the metal nodes and the functionalized organic linkers.

Applications of Metal-Organic Frameworks (MOFs) Constructed from 2,5-Dichloropyridine-3-carboxylate in Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of 2,5-dichloropyridine-3-carboxylic acid as a linker in MOF synthesis can lead to materials with unique catalytic properties. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, while the chlorine atoms can influence the electronic environment and the steric properties of the pores.

Heterogeneous Catalysis in Organic Transformations

MOFs constructed from pyridine-based dicarboxylates have been extensively studied as heterogeneous catalysts. nih.gov These materials can possess both Lewis acidic sites (at the metal nodes) and Brønsted acidic or basic sites (on the organic linkers), making them suitable for a variety of organic transformations. nih.gov For example, MOFs have been successfully employed as catalysts in Friedel-Crafts reactions, condensation reactions, oxidations, and coupling reactions. d-nb.info The defined pore structure of these MOFs can also impart size and shape selectivity to the catalytic process. While specific examples utilizing 2,5-dichloropyridine-3-carboxylate as the primary linker are not extensively documented in readily available literature, the principles established with similar pyridine-based linkers suggest significant potential. The electron-withdrawing nature of the chlorine substituents would be expected to modulate the acidity of the metal centers and the basicity of the pyridine nitrogen, thereby influencing the catalytic activity.

Enantioselective Catalysis with Chiral Pyridine Carboxylate MOFs

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral MOFs (CMOFs) have emerged as promising heterogeneous catalysts for asymmetric synthesis. acs.org Chirality can be introduced into MOFs by using chiral organic linkers, by post-synthetic modification with chiral molecules, or through the spontaneous resolution of achiral components. researchgate.net

While direct synthesis of CMOFs using enantiopure 2,5-dichloropyridine-3-carboxylate derivatives is a plausible strategy, a more common approach involves the use of chiral auxiliary ligands in conjunction with achiral pyridine carboxylates. This modular approach allows for the creation of a wide range of porous materials with tailored chiral environments suitable for enantioselective separation and catalysis. rsc.org For instance, chiral frustrated Lewis pairs have been incorporated into MOFs to create heterogeneous catalysts for enantio- and chemoselective hydrogenation reactions. rsc.org Although specific studies on CMOFs from 2,5-dichloropyridine-3-carboxylate are limited, the broader research on chiral pyridine-based MOFs indicates a strong potential for developing highly selective asymmetric catalysts. acs.orgresearchgate.net

Integration into Advanced Materials for Sorption and Separation Processes

The porous nature of MOFs makes them excellent candidates for applications in gas storage, sorption, and separation. The pore size, shape, and surface chemistry of MOFs can be precisely tuned by selecting appropriate metal nodes and organic linkers. The incorporation of 2,5-dichloropyridine-3-carboxylate as a linker can introduce specific functionalities that enhance the sorption and separation performance.

MOFs derived from pyridine-2,5-dicarboxylic acid have been shown to exhibit interesting gas sorption properties. For example, Zr- and Ce-based MOFs with a UiO-66 architecture employing this linker demonstrated hydrophilisation of the framework, leading to water adsorption at lower partial pressures compared to their non-pyridyl analogues. rsc.org This property is advantageous for applications in heat transformation. Furthermore, indium-based MOFs constructed from different pyridinyl carboxylate linkers have shown capabilities for the adsorption and separation of gases like acetylene, carbon dioxide, and methane. researchgate.net The presence of the nitrogen atom in the pyridine ring and the polar C-Cl bonds in a MOF derived from 2,5-dichloropyridine-3-carboxylate could lead to enhanced interactions with specific gas molecules, thereby improving selectivity in separation processes.

The flexibility of some MOF structures, which can undergo structural changes upon guest adsorption, offers additional mechanisms for selective separation. diva-portal.org While specific data for MOFs from 2,5-dichloropyridine-3-carboxylate is scarce, the principles of MOF design for sorption and separation suggest that such materials could be tailored for specific applications by leveraging the unique properties of this linker.

Role as Precursors for Specialty Polymers and Functional Coatings

Pyridine-containing polymers are of significant interest due to their unique electronic, optical, and biological properties. The 2,5-dichloropyridine-3-carboxylate moiety can be incorporated into polymer backbones or as pendant groups to impart specific functionalities.

The development of renewable polyester (B1180765) resins for applications like coil coatings has explored the use of furan-based dicarboxylic acids as alternatives to petroleum-derived monomers. mdpi.com Similarly, pyridine dicarboxylic acids can serve as monomers for polyesters, with the nitrogen atom in the pyridine ring offering a site for further functionalization or influencing the polymer's properties. While direct polymerization of 2,5-dichloropyridine-3-carboxylate is not widely reported, its derivatives could potentially be used to synthesize specialty polymers with enhanced thermal stability, flame retardancy (due to the chlorine content), or specific coordination capabilities.

In the area of functional coatings, carboxylic acids are recognized for their ability to interact with surfaces and other molecules, which is beneficial for developing smart and responsive coatings. patsnap.com The incorporation of pyridine derivatives into polymer coatings can enhance their antimicrobial and fluorescence properties. mdpi.com For instance, pyridine-grafted copolymers of acrylic acid and styrene (B11656) have been synthesized and shown to possess both antibacterial and antifungal activity. mdpi.com The 2,5-dichloropyridine-3-carboxylate unit, with its reactive sites, could be a valuable component in the design of advanced functional coatings with tailored properties for applications in electronics, anti-corrosion, and biomedical devices. mdpi.com

Future Prospects and Emerging Research Frontiers for 2,5 Dichloropyridine 3 Carboxylate

Exploration of Novel Coordination Architectures and Porous Materials with Tunable Properties

The structure of 2,5-dichloropyridine-3-carboxylate is exceptionally well-suited for the construction of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netwikipedia.org The carboxylate group and the pyridine (B92270) nitrogen atom provide robust coordination sites for binding to metal ions, forming the nodes and linkers of extended crystalline networks. researchgate.netresearchgate.net The presence of chloro-substituents adds another layer of functionality, influencing the electronic properties of the framework and offering potential sites for post-synthetic modification. nih.gov

Future research is directed towards synthesizing new porous materials where the 2,5-dichloropyridine-3-carboxylate ligand allows for precise control over the material's properties. By selecting different metal ions and reaction conditions, researchers can create materials with tailored pore sizes, surface areas, and chemical environments. rsc.orgnih.gov This tunability is critical for applications in gas storage and separation, catalysis, and chemical sensing. mdpi.com

Table 1: Potential Coordination Architectures and Applications
Structural MotifKey FeaturesPotential ApplicationsRelevant Metal Ions
Porous 3D MOFsHigh surface area, defined pore channels, accessible metal sites.Gas storage (CO2, H2), heterogeneous catalysis, chemical separation.Zn(II), Cu(II), Cd(II), Co(II) researchgate.netresearchgate.netfrontiersin.org
Layered 2D Coordination PolymersAnisotropic properties, potential for exfoliation into nanosheets.Intercalation chemistry, specialized sensors, membrane materials.Cu(II), Cd(II) researchgate.net
Pillar-Layered FrameworksTunable interlayer spacing, controlled porosity.Selective adsorption, size-selective catalysis.Zn(II), Co(II) researchgate.net

Advanced Functionalization Strategies for Targeted Reactivity and Selectivity in Complex Syntheses

The pyridine ring, particularly when substituted with halogens, is a foundational scaffold in medicinal chemistry and materials science. rsc.org A major frontier in synthetic chemistry is the development of methods to selectively functionalize such molecules. For 2,5-dichloropyridine-3-carboxylate, the two chlorine atoms at the C2 and C5 positions present a significant challenge and opportunity for regioselective synthesis. researchgate.netmdpi.com

Advanced research focuses on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to selectively replace one chlorine atom over the other. nih.govmdpi.com The choice of catalyst, ligands, and reaction conditions can steer the reaction to favor substitution at either the C2 or C5 position, a critical capability for building complex molecules. researchgate.netthieme-connect.comnih.gov Furthermore, the carboxylate group can act as a directing group in C–H activation reactions, enabling the functionalization of the otherwise inert C-H bonds on the pyridine ring, offering pathways to novel derivatives that are inaccessible through traditional methods. nih.govnih.govrsc.orgnih.gov

Table 2: Advanced Functionalization Reactions and Selectivity Control
Reaction TypeTarget PositionMethod for Selectivity ControlPotential Applications
Suzuki-Miyaura Cross-CouplingC2 or C5Use of sterically hindered N-heterocyclic carbene (NHC) ligands or ligand-free "Jeffery" conditions. thieme-connect.comnih.govSynthesis of bi-aryl compounds for pharmaceuticals and organic electronics.
Buchwald-Hartwig AminationC2 or C5Ligand and base selection to modulate reactivity at different chloro-positions.Introduction of nitrogen-containing functional groups for bioactive molecules.
Directed C–H ActivationC4 or C6Carboxylate group acts as an intrinsic directing group to guide the catalyst. nih.govrsc.orgLate-stage functionalization of complex molecules, creating diverse molecular libraries.
Directed ortho-LithiationC4Use of strong, sterically hindered bases like lithium tetramethylpiperidine (B8510282) (LiTMP). mdpi.comPrecise introduction of various electrophiles adjacent to the carboxylate group.

Integration with Nanoscience and Nanotechnology for Hybrid Materials

The convergence of molecular chemistry with nanoscience opens up new possibilities for creating hybrid materials with emergent properties. 2,5-Dichloropyridine-3-carboxylate can serve as a versatile surface ligand for functionalizing inorganic nanoparticles, such as semiconductor quantum dots (QDs) or metal nanoparticles. acs.orgresearchgate.net The carboxylate group can act as an effective anchor to the nanoparticle surface, while the exposed dichloropyridine unit provides a chemically active interface. rsc.org

This surface functionalization can be used to:

Improve Stability: Passivating the nanoparticle surface to prevent aggregation and enhance colloidal stability in various solvents. acs.org

Tune Electronic Properties: The electron-withdrawing nature of the dichloropyridine ring can influence the electronic structure of the nanoparticle, affecting its photoluminescent or catalytic properties. ucmerced.edu

Provide a Platform for Further Reactions: The chlorine atoms can be used as handles for subsequent chemical reactions, allowing other molecules, such as polymers or biomolecules, to be grafted onto the nanoparticle surface.

The resulting hybrid materials could find applications in advanced light-emitting diodes (LEDs), biomedical imaging, and targeted drug delivery. acs.orgresearchgate.net

Development of Next-Generation Computational Methods for Predictive Design in Pyridine Carboxylate Chemistry

As the complexity of molecular and materials design increases, computational chemistry and machine learning are becoming indispensable tools for accelerating discovery. ewadirect.com For pyridine carboxylates like 2,5-dichloropyridine-3-carboxylate, these methods offer powerful predictive capabilities. researchgate.net

Density Functional Theory (DFT) is being employed to model and predict the electronic structure, stability, and properties of novel MOFs and coordination polymers before they are synthesized in the lab. nih.govdergipark.org.trelectrochemsci.orgmdpi.com This allows for the in silico screening of potential structures for applications like gas separation or catalysis, saving significant experimental time and resources. mdpi.comresearchgate.net

Furthermore, the frontier of chemical synthesis is being reshaped by machine learning (ML) and artificial intelligence. neurips.cc Deep learning models are being trained on vast datasets of chemical reactions to predict the outcomes of complex functionalization reactions. acs.orgnips.ccnih.govrsc.org For a molecule like 2,5-dichloropyridine-3-carboxylate, an ML model could predict the optimal ligands, catalysts, and conditions to achieve high regioselectivity in cross-coupling reactions, guiding synthetic chemists toward the most promising experimental pathways. neurips.cc

Table 3: Computational Methods in Pyridine Carboxylate Research
Computational MethodObjectivePredicted Properties/OutcomesImpact on Research
Density Functional Theory (DFT)Materials DesignMOF stability, pore geometry, gas adsorption energies, electronic band gaps. electrochemsci.orgresearchgate.netRational design of functional materials; understanding structure-property relationships.
Time-Dependent DFT (TD-DFT)Optical PropertiesUV-Vis absorption spectra, excitation energies. nih.govdergipark.org.trDesign of photosensitizers, dyes, and materials for optoelectronics.
Molecular Dynamics (MD) SimulationsStructural DynamicsFramework flexibility ("breathing"), guest-host interactions, ligand binding modes. nih.govUnderstanding dynamic processes in materials and biological systems.
Machine Learning (ML)Reaction PredictionMajor reaction products, reaction yields, optimal reaction conditions, regioselectivity. neurips.ccnih.govAccelerating the discovery of new synthetic routes and novel molecules.

Q & A

Q. Key Variables :

  • Temperature : Elevated temperatures (~80–100°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Yield Optimization : Pilot studies suggest yields range from 60–85% depending on stoichiometric control of NaOH .

How can researchers analytically confirm the purity and structure of this compound?

Basic Research Question
Methodological Approach :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (pyridine ring) and absence of carbonyl chloride peaks (~δ 170 ppm in ¹³C NMR).
    • Quantitative Analysis : Compare integration ratios to theoretical values for Cl and Na content.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>95% required for research-grade material) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 209.99 (calculated for C₆H₂Cl₂NO₂Na) .

What are the key challenges in maintaining stability during storage of this compound?

Advanced Research Question
Stability Factors :

  • Hygroscopicity : The sodium salt is prone to moisture absorption, which can hydrolyze the carboxylate group. Store in airtight containers with desiccants (e.g., silica gel) .
  • Light Sensitivity : Amber glass bottles are recommended to prevent photodegradation, as observed in structurally similar pyridine derivatives .
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition .

Validation Protocol :
Periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid or chloride ions) .

How does the reactivity of this compound compare to its neutral carboxylic acid form?

Advanced Research Question
Reactivity Profile :

  • Nucleophilic Substitution : The sodium carboxylate acts as a better leaving group, facilitating reactions with electrophiles (e.g., alkyl halides) to form esters or amides .
  • Acid Sensitivity : Unlike the free acid, the sodium salt avoids protonation in basic conditions, enabling reactions in polar solvents without additional base .

Case Study :
In Suzuki-Miyaura coupling, the carboxylate group stabilizes the transition metal catalyst, improving cross-coupling efficiency with aryl boronic acids .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question
Root Causes of Variability :

  • Impurity in Starting Materials : Commercial 2,5-dichloropyridine-3-carbonyl chloride (CAS 67754-03-4) may contain residual HCl, requiring pre-purification via distillation .
  • Inconsistent Stoichiometry : Excess NaOH can lead to side reactions (e.g., hydrolysis of the pyridine ring).

Q. Mitigation Strategies :

  • Replicate Studies : Cross-validate yields using independent synthetic routes (e.g., from methyl ester precursors) .
  • Advanced Analytics : Use LC-MS to trace byproducts and adjust reaction conditions accordingly .

What computational methods are available to predict the reactivity of this compound in novel reactions?

Advanced Research Question
Computational Tools :

  • Density Functional Theory (DFT) : Model electron density maps to identify reactive sites (e.g., C-4 position for electrophilic attack) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and reaction pathways in aqueous media .

Validation :
Compare computational predictions with experimental outcomes (e.g., regioselectivity in nucleophilic substitution) .

What safety protocols are essential when handling this compound?

Basic Research Question
Safety Measures :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as recommended for pyridine derivatives .
  • Waste Disposal : Neutralize residual compound with dilute HCl before disposal in accordance with local regulations .

How can researchers design experiments to explore the biological activity of this compound?

Advanced Research Question
Methodological Framework :

  • Target Selection : Prioritize enzymes with carboxylate-binding pockets (e.g., kinases or carboxylases) .
  • Assay Design :
    • In Vitro : Measure inhibition kinetics using fluorescence-based assays.
    • In Silico : Dock the compound into protein active sites using AutoDock Vina .
  • Control Experiments : Compare activity with non-chlorinated analogs to assess the role of Cl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.